molecular formula C10H8FNO3 B069199 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one CAS No. 184944-80-7

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Cat. No. B069199
M. Wt: 209.17 g/mol
InChI Key: FDGKCIPBWVPMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to bind to the bacterial cell wall, leading to the disruption of cell membrane integrity.

Biochemical And Physiological Effects

Studies have shown that 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one exhibits anti-cancer, anti-inflammatory, and anti-bacterial activities. In cancer cells, this compound induces apoptosis, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of various bacterial strains.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in lab experiments include its relatively simple synthesis method, its diverse biological activities, and its potential as a scaffold for the development of new drugs. However, the limitations of this compound include its low solubility in water and its potential toxicity, which may affect the interpretation of the experimental results.

Future Directions

There are several future directions for the research on 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. One direction is the development of novel anti-cancer agents based on this compound, which may have improved efficacy and reduced toxicity compared to current chemotherapy drugs. Another direction is the investigation of the molecular targets and pathways involved in the biological activities of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, which may provide insights into the development of new therapies for various diseases. Additionally, the use of this compound in agriculture and material science may lead to the development of new herbicides, fungicides, and functionalized materials.

Synthesis Methods

The synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one has been reported using various methods, including the reaction of 2-aminophenol with ethyl chloroformate and 2-fluorobenzoic acid, as well as the reaction of 2-aminophenol with 2-fluoro-4-nitrophenyl isocyanate. The yield and purity of the product depend on the reaction conditions, such as the solvent, temperature, and reaction time.

Scientific Research Applications

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel anti-cancer agents. It has also been investigated for its anti-inflammatory and anti-bacterial activities. In addition, this compound has shown promising results in the field of agriculture, as it exhibits herbicidal and fungicidal properties. Furthermore, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one has been used in material science to prepare functionalized polymers and nanoparticles.

properties

CAS RN

184944-80-7

Product Name

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

2-ethoxy-5-fluoro-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8FNO3/c1-2-14-10-12-7-5-3-4-6(11)8(7)9(13)15-10/h3-5H,2H2,1H3

InChI Key

FDGKCIPBWVPMHA-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1

Canonical SMILES

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1

synonyms

4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI)

Origin of Product

United States

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